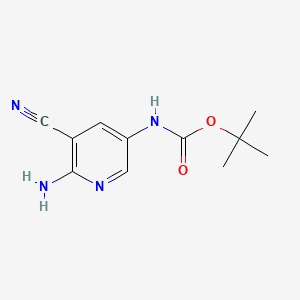

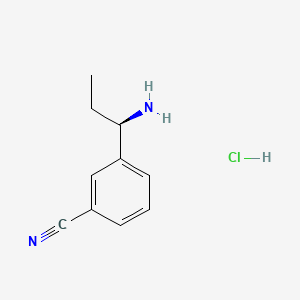

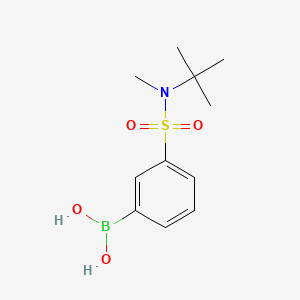

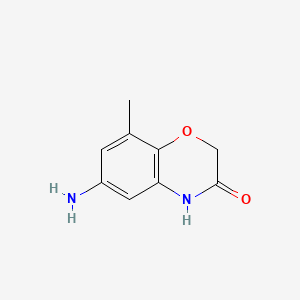

6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one, also known as AMBO, is a naturally occurring compound found in various plant species. It is a derivative of the benzoxazinone family, which is known for its diverse biological activities, including herbicidal and insecticidal effects. AMBO is a structural analog of the herbicide 2,4-D and has been studied for its potential as an herbicide and insecticide. In addition, AMBO has been investigated for its potential as an antioxidant, an anti-inflammatory agent, and a potential therapeutic agent for various diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Benzoxazinoids like 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one are synthesized through pathways involving the cyclization of certain precursors, as outlined in studies on their chemical synthesis. For instance, oxazines and benzoxazines can be synthesized from the dehydration of dihydro-oxazines, obtained from cyclization reactions of acyl-nitroso compounds with urea (Sainsbury, 1991). Microwave-assisted synthesis has also been employed to increase the efficiency and diversity of benzoxazole derivatives, highlighting the advancements in synthetic methodologies for these compounds (Özil & Menteşe, 2020).

Biological Activities and Applications

The biological activities of benzoxazinoids, including antimicrobial and plant defense properties, have been extensively studied. These compounds play a significant role in allelopathy and defense against microbiological threats in crops like maize and wheat. Research has demonstrated that the 1,4-benzoxazin-3-one backbone can serve as a potential scaffold for designing new antimicrobial agents, with some synthetic derivatives showing potent activity against pathogenic fungi and bacteria (de Bruijn et al., 2018).

Potential as Antimicrobial Scaffolds

The antimicrobial activity of benzoxazinoids and their potential as scaffolds for antimicrobial agents have been highlighted in several studies. Synthetic derivatives of 1,4-benzoxazin-3-one have exhibited significant minimum inhibitory concentrations (MIC) values, suggesting their efficacy as antimicrobial compounds. This potential is underscored by the observation that modifications to the benzoxazinone structure can enhance their antimicrobial properties, presenting a promising avenue for the development of new antimicrobial agents (de Bruijn et al., 2018).

Eigenschaften

IUPAC Name |

6-amino-8-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-2-6(10)3-7-9(5)13-4-8(12)11-7/h2-3H,4,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVWELQEBVAAJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OCC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.